N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide
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Overview
Description
N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phthalazine ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: The phthalazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-dicarbonyl compounds.
Introduction of the Morpholine Group: The morpholine moiety is introduced via nucleophilic substitution reactions, where a suitable leaving group on the phthalazine ring is replaced by the morpholine group.
Sulfonamide Formation: The final step involves the reaction of the phthalazine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to study enzyme inhibition, receptor binding, and other biochemical processes.
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The morpholine moiety can enhance the compound’s binding affinity to receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(morpholin-4-yl)ethanamine: This compound shares the morpholine moiety and is used in similar applications.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar sulfonamide group and is used in medicinal chemistry.
Uniqueness
N,2-dimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide is unique due to the combination of its structural features, including the phthalazine ring, morpholine moiety, and sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
N,2-dimethyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-7-8-15(13-18(14)28(25,26)21-2)19-16-5-3-4-6-17(16)20(23-22-19)24-9-11-27-12-10-24/h3-8,13,21H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJRFYJXERMDMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194778 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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